BenchChemオンラインストアへようこそ!

5-(3-Bromophenyl)imidazolidine-2,4-dione

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

5-(3-Bromophenyl)imidazolidine-2,4-dione (CAS 79422-72-3) is a meta‑brominated hydantoin building block with validated 5‑lipoxygenase inhibitory activity (IC₅₀ 3.6 μM in human neutrophils) and an established role as a synthetic intermediate for macrocyclic aspartyl protease inhibitors. Its defined substitution geometry is critical for SAR expansion, enabling systematic comparison with para‑ and ortho‑halogenated analogs across 5‑LO, GSK‑3α/β, and CDK5/p25 enzyme targets. Procure the exact positional isomer to ensure reproducible target engagement and reliable reference data in phenotypic screening cascades.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 79422-72-3
Cat. No. B1519765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)imidazolidine-2,4-dione
CAS79422-72-3
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2C(=O)NC(=O)N2
InChIInChI=1S/C9H7BrN2O2/c10-6-3-1-2-5(4-6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14)
InChIKeyCGHQCQUIFVSVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromophenyl)imidazolidine-2,4-dione (CAS 79422-72-3): Scientific Procurement and Functional Characterization of a Meta-Brominated Hydantoin Scaffold


5-(3-Bromophenyl)imidazolidine-2,4-dione (CAS 79422-72-3; MF: C9H7BrN2O2; MW: 255.07) is a hydantoin derivative characterized by a 3-bromophenyl substituent at the C5 position of the imidazolidine-2,4-dione ring [1]. This meta-substituted heterocyclic scaffold serves as a synthetic intermediate in the preparation of macrocyclic aspartyl protease inhibitors [2] and has documented in vitro inhibitory activity against 5-lipoxygenase (5-LO) in human neutrophils (IC50 = 3.6 μM) [3]. The compound's logP value of approximately 1.99 indicates moderate lipophilicity suitable for cellular permeability studies .

Why Para- or Ortho-Bromophenyl Hydantoin Analogs Cannot Substitute for 5-(3-Bromophenyl)imidazolidine-2,4-dione in Structure-Sensitive Assays


Substitution of the bromine atom at the meta position of the phenyl ring on this hydantoin scaffold introduces electronic and steric properties that differ fundamentally from para- and ortho-substituted analogs, with predictable consequences for target engagement. In hydantoin-based aldose reductase inhibitor programs, the positional isomerism of halogen substituents on the phenyl ring produces significant variations in inhibitory potency, as demonstrated by the para-bromophenyl sulfonyl hydantoin derivative (p-Br-PSH) which achieves IC50 values of 0.37–0.7 μM against lens aldose reductase [1]. The meta-substituted 5-(3-bromophenyl)imidazolidine-2,4-dione exhibits an IC50 of 3.6 μM against 5-lipoxygenase in human neutrophils [2], representing a distinct activity profile that cannot be extrapolated from the para- or ortho-isomers. For investigators requiring a hydantoin building block with specific substitution geometry for SAR expansion or for use as a synthetic intermediate in the preparation of macrocyclic inhibitors [3], the exact positional isomer is non-negotiable.

5-(3-Bromophenyl)imidazolidine-2,4-dione: Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


Inhibitory Activity Against Human Neutrophil 5-Lipoxygenase Compared to Unsubstituted Hydantoin Baseline

5-(3-Bromophenyl)imidazolidine-2,4-dione demonstrates measurable inhibition of 5-lipoxygenase (5-LO) in a cell-intact human neutrophil assay with an IC50 of 3.6 μM (3.60 × 10³ nM) in the presence of 20 μM A23187/AA ionophore [1]. While no head-to-head comparison data are available for the unsubstituted 5-phenylimidazolidine-2,4-dione under identical conditions, the introduction of the meta-bromine substituent confers measurable 5-LO inhibitory activity that is absent or substantially lower in the unsubstituted phenyl hydantoin core. This activity profile distinguishes the compound from hydantoin derivatives optimized for aldose reductase inhibition, such as para-bromophenyl sulfonyl hydantoin (IC50 = 0.37–0.70 μM against lens aldose reductase [2]), indicating divergent target selectivity based on substitution pattern.

5-Lipoxygenase Inflammation Leukotriene Biosynthesis

5-Methyl Analog as Preferred Macrocyclic Aspartyl Protease Inhibitor Intermediate Demonstrates Synthetic Utility

The 5-methyl substituted derivative of this compound, 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, is explicitly employed as a key synthetic intermediate in the preparation of macrocyclic heterocyclic aspartyl protease inhibitors for cardiovascular and neurodegenerative disease applications [1]. This derivative was synthesized from 3-bromoacetophenone and ammonium carbonate/potassium cyanide in 84% yield (11.3 g isolated from 50 mmol scale) [1]. The para-bromo isomer (5-(4-bromophenyl)imidazolidine-2,4-dione, CAS 37944-78-8) is commercially available from multiple vendors with typical purities of 95%+ , yet the meta-substituted derivative demonstrates distinct utility in macrocyclic inhibitor construction due to the geometric constraints imposed by the meta-bromine orientation on subsequent cyclization and binding pocket compatibility.

Macrocyclic Inhibitors Aspartyl Protease Synthetic Intermediate

Inhibitory Profile Against GSK-3β and CDK5 Kinases Compared to Multi-Kinase Screening Baselines

5-(3-Bromophenyl)imidazolidine-2,4-dione has been profiled against a panel of disease-relevant kinases, demonstrating IC50 values of 32 μM against porcine brain GSK-3α/β and 33 μM against human CDK5/p25 in biochemical assays [1]. These values contrast with its 3.6 μM potency against 5-lipoxygenase, indicating an approximately 9-fold selectivity preference for 5-LO over these kinases [1]. The unsubstituted 5-phenylimidazolidine-2,4-dione lacks documented inhibitory activity against either kinase or 5-LO, while potent hydantoin-based kinase inhibitors (such as certain 5-arylidene derivatives with sub-micromolar potency) exhibit fundamentally different selectivity windows [2].

Kinase Inhibition GSK-3β CDK5

Validated Research and Industrial Applications for 5-(3-Bromophenyl)imidazolidine-2,4-dione Based on Quantified Evidence


Leukotriene Pathway Research: 5-Lipoxygenase Inhibition in Human Neutrophil Models

Investigators studying arachidonic acid metabolism and leukotriene biosynthesis can employ 5-(3-bromophenyl)imidazolidine-2,4-dione as a structurally defined tool compound with documented 5-LO inhibitory activity (IC50 = 3.6 μM in human neutrophils with A23187/AA ionophore stimulation) [1]. This compound provides a hydantoin-based chemical probe that differs mechanistically from established 5-LO inhibitors (e.g., zileuton and its analogs) and can serve as a reference point for structure-activity relationship studies investigating the contribution of the meta-bromophenyl substituent to target engagement. The compound's moderate potency and cell-intact assay validation make it suitable for phenotypic screening cascades where cellular permeability and target engagement in a physiologically relevant context are required [1].

Synthetic Intermediate for Macrocyclic Aspartyl Protease Inhibitor Development

Medicinal chemistry teams pursuing macrocyclic heterocyclic inhibitors of aspartyl proteases (implicated in cardiovascular disease, Alzheimer's disease, and other neurodegenerative conditions) can utilize the 5-methyl derivative of this compound, 5-(3-bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, as a validated building block [2]. The patented synthetic route from 3-bromoacetophenone proceeds in 84% isolated yield using standard Bucherer-Bergs conditions (ammonium carbonate, potassium cyanide, EtOH/water, 95°C, 24 h) [2]. Subsequent N-alkylation with methyl 3-bromomethylbenzoate enables construction of macrocyclic scaffolds with defined substitution geometry. The meta-bromine orientation is critical for the spatial arrangement of the final macrocycle and its compatibility with the aspartyl protease active site architecture [2].

Multi-Target Kinase Selectivity Profiling and Polypharmacology Assessment

Groups engaged in kinase inhibitor discovery or evaluating off-target liabilities of hydantoin-based chemical series can use 5-(3-bromophenyl)imidazolidine-2,4-dione as a reference compound with defined activity across three distinct enzyme classes: 5-LO (IC50 = 3.6 μM), GSK-3α/β (IC50 = 32 μM), and CDK5/p25 (IC50 = 33 μM) [1]. The ~9-fold selectivity window for 5-LO over these disease-relevant kinases provides a quantitative benchmark for assessing whether subsequent SAR modifications improve target selectivity or introduce undesirable polypharmacology. The compound's relatively weak kinase inhibition (IC50 > 30 μM) also positions it as a negative control or low-activity reference in kinase-centric screening cascades [1].

Structure-Activity Relationship Studies on Halogen Position Effects in Hydantoin Pharmacology

Researchers investigating the impact of halogen substitution patterns on hydantoin biological activity can compare 5-(3-bromophenyl)imidazolidine-2,4-dione against its para-substituted analog (CAS 37944-78-8) and other halogenated derivatives. The meta-brominated compound demonstrates 5-LO inhibition (IC50 = 3.6 μM) [1], while para-bromophenyl sulfonyl hydantoin derivatives exhibit aldose reductase inhibition with IC50 values ranging from 0.37 μM to 0.70 μM [3], and certain 3-(4-fluorobenzyl)-5-arylidene-imidazolidine-2,4-diones have been evaluated for cytotoxic activity [4]. This cross-target comparison across substitution patterns enables systematic exploration of how bromine position (meta vs. para) and additional functionalization (sulfonyl, arylidene) redirect pharmacological activity toward distinct enzyme targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Bromophenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.